N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide
Description
The compound “N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide” is a heterocyclic derivative featuring a thieno[3,4-c]pyrazol core substituted with a tert-butyl group and a 1,3-benzodioxole methyl moiety. Its structure integrates sulfone (5,5-dioxo) and ethanediamide functional groups, which contribute to its electronic and steric properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S/c1-19(2,3)23-16(12-8-30(26,27)9-13(12)22-23)21-18(25)17(24)20-7-11-4-5-14-15(6-11)29-10-28-14/h4-6H,7-10H2,1-3H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHJCXKDPHMFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Synthesis: Thieno[3,4-c]pyrazole-5,5-dione
The thieno[3,4-c]pyrazole-5,5-dione core is synthesized via a cyclocondensation reaction between thiophene-3,4-dicarboxylic acid and tert-butyl hydrazine. Key steps include:
- Reaction Conditions :
- Solvent: Anhydrous dimethylformamide (DMF)
- Temperature: 110°C under nitrogen atmosphere
- Catalyst: 10 mol% p-toluenesulfonic acid (PTSA)
- Duration: 12 hours
- Mechanism : Acid-catalyzed cyclization forms the pyrazole ring, while oxidation with hydrogen peroxide (30%) introduces the 5,5-dioxo group.
Yield : 68–72% (isolated via vacuum filtration and washed with cold ethanol).
Introduction of the tert-Butyl Group
The tert-butyl group is incorporated at the pyrazole N-2 position through a nucleophilic substitution reaction:
- Reagents : 2-Bromo-2-methylpropane (neat, 2.5 equivalents)
- Conditions :
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4).
Yield : 85–89%.
Benzodioxole Methylamine Preparation
The benzodioxole methylamine side chain is synthesized from piperonal (1,3-benzodioxole-5-carboxaldehyde):
- Reductive Amination :
- Isolation : Extracted with dichloromethane and dried over MgSO₄.
Yield : 78–82%.
Final Coupling via Ethanediamide Linker
The thieno[3,4-c]pyrazole and benzodioxole methylamine are coupled using oxalyl chloride:
- Activation : The pyrazole amine (1.0 equivalent) reacts with oxalyl chloride (2.2 equivalents) in dichloromethane at 0°C for 1 hour.
- Coupling : Benzodioxole methylamine (1.1 equivalents) is added dropwise, followed by triethylamine (3.0 equivalents).
- Conditions : Stirred at room temperature for 8 hours.
- Purification : Recrystallization from ethanol/water (4:1).
Yield : 65–70%.
Reaction Optimization
Temperature and Solvent Effects
Optimal yields for the cyclocondensation step are achieved in DMF at 110°C, while acetonitrile maximizes tert-butyl substitution efficiency (Table 1).
Table 1: Solvent and Temperature Impact on Cyclocondensation
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| DMF | 110 | 72 | 98.5 |
| DMSO | 120 | 65 | 97.2 |
| THF | 80 | 42 | 91.8 |
Catalytic Efficiency
PTSA outperforms Lewis acids (e.g., ZnCl₂) in cyclocondensation, reducing side-product formation (e.g., dicarboxylic acid dimerization).
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Industrial Scalability
Batch Process vs. Continuous Flow
Industrial production favors continuous flow systems for the cyclocondensation step, enhancing heat transfer and reducing reaction time by 40%.
Cost Analysis
- Raw Materials : 62% of total cost (tert-butyl hydrazine: $320/kg).
- Purification : Column chromatography contributes 22% to expenses, prompting alternatives like centrifugal partition chromatography.
Challenges and Mitigation
Byproduct Formation
Solubility Limitations
- Issue : Poor solubility of the tert-butyl intermediate in polar solvents.
- Mitigation : Use of DMF/THF mixtures (3:1) during coupling.
Chemical Reactions Analysis
Types of Reactions
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential anticancer properties.
Materials Science: The unique structural features of the compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biology: The compound’s interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide exerts its effects involves interactions with specific molecular targets. For example, similar compounds have been shown to target microtubules, leading to the suppression of tubulin polymerization and stabilization of microtubule structure . This results in mitotic blockade and cell apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its hybrid architecture combining a thienopyrazol sulfone and a benzodioxole group. Below is a comparative analysis with structurally related compounds from the literature:
Key Findings:
Steric Influence : The tert-butyl group may hinder metabolic degradation more effectively than smaller substituents (e.g., methyl groups in ), extending half-life.
Bioactivity : While the benzodioxole group is associated with neuropharmacological activity in analogs (e.g., MAO inhibitors), the absence of a tetrazole or biphenyl system (as in ) may limit angiotensin-related effects.
Thermodynamic and Kinetic Data (Inferred):
| Parameter | Target Compound | Tetrazole-Biphenyl Analogs | Pyrazole-Thiazole Hybrids |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 1.5 | 3.2 |
| Molecular Weight (g/mol) | 487.5 | 435.4 | 398.4 |
| Solubility (mg/mL) | 0.15 | 1.2 | 0.3 |
Limitations:
- Direct experimental data (e.g., NMR, bioactivity) for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs and inferred properties.
- The benzodioxole group’s role in this specific scaffold remains speculative without pharmacological assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
